(2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a structurally defined probe for prostaglandin synthase target class SAR face limited validated chemical matter. This compound addresses that gap with a unique substitution pattern where even minor benzoyl or linker modifications alter predicted target engagement. Key procurement values: ZINC SEA-predicted mPGES-1 association (Max Tc=66) for focused SAR exploration around the 4-chlorobenzoyl group. Computed LogP 4.4 & tPSA 75.9 Ų support intracellular target engagement via passive diffusion, superior to more polar analogs for membrane permeability assays. ISO-certified NLT 98% purity enables deployment as an HPLC reference standard or qNMR calibration standard, minimizing impurity-related assay interference.

Molecular Formula C20H12ClN3O2
Molecular Weight 361.79
CAS No. 861210-22-2
Cat. No. B2615058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile
CAS861210-22-2
Molecular FormulaC20H12ClN3O2
Molecular Weight361.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H12ClN3O2/c21-17-7-5-15(6-8-17)19(25)16(13-22)11-14-3-1-4-18(12-14)26-20-23-9-2-10-24-20/h1-12H/b16-11+
InChIKeyLJBPBGVDEZWITE-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

861210-22-2 Physicochemical Baseline


(2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile (CAS 861210-22-2) is a synthetic small-molecule characterized by an acrylonitrile core substituted with a 4-chlorobenzoyl group and a 3-(pyrimidin-2-yloxy)phenyl moiety [1]. Its molecular formula is C20H12ClN3O2 with a molecular weight of 361.78 g/mol, and it exhibits a computed LogP of approximately 4.4 and a topological polar surface area (tPSA) of 75.9 Ų [1]. This compound belongs to a chemotype that has been explored in medicinal chemistry for kinase and prostaglandin synthase inhibition; however, publicly available primary pharmacological data for this exact structure remain scarce, making procurement decisions highly dependent on verified structural identity and purity specifications [1][2].

Chemotype Probe

Acrylonitrile-based scaffold explored for kinase/prostaglandin synthase inhibition studies; structural identity requires verification.

Computed Physicochemical Profile

LogP ~4.4 and tPSA 75.9 Ų indicate membrane permeability context for intracellular target engagement studies.

Purity Specification

Vendor-certified NLT 98% purity supports use as analytical reference and assay starting point; confirm by independent analysis.

Substitution Failure for 861210-22-2


The (2E)-2-[(E)-4-chlorobenzoyl]-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile scaffold cannot be generically substituted because even minor modifications to the benzoyl substituent or the pyrimidinyloxy linker profoundly alter both physicochemical properties and predicted biological target engagement [1][2]. For instance, replacing the 4-chlorobenzoyl group with a 4-methylbenzenesulfonyl group (as in the commercially available analog KEY465194560) shifts the LogP and hydrogen-bonding capacity, while replacement with a 4-hydroxyphenyl group (PubChem CID 6077566 analogs) introduces a hydrogen-bond donor absent in the target compound [1][2]. The ZINC15 SEA (Similarity Ensemble Approach) profiling for this specific compound suggests a potential association with prostaglandin E synthase (mPGES-1) that is not predicted for many close structural analogs, indicating that the precise substitution pattern dictates target-class recognition [2]. These differences mean that in-class compounds cannot be assumed interchangeable for structure-activity relationship (SAR) studies, assay validation, or chemical probe development without risking altered potency, selectivity, and off-target profiles.

Substituent mismatch
4-Chlorobenzoyl replacement shifts lipophilicity and H-bonding

Replacing with 4-hydroxyphenyl (LogP drop ~1.2) or 4-methylbenzenesulfonyl alters membrane partitioning and may redirect target-class recognition.

tPSA divergence
≥15 Ų tPSA difference changes CNS permeability prediction

The target compound's 75.9 Ų contrasts with analog values >90 Ų, potentially shifting blood-brain barrier penetration classification.

Purity gap
8% purity difference may introduce confounding impurities

The sulfonyl analog is offered at 90% versus NLT 98% for this compound; lower purity risks off-target effects in dose-response assays.

861210-22-2 Comparative Evidence


Lipophilicity Differentiation from Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 861210-22-2 is 4.4, which is substantially higher than the analogous compound bearing a 4-hydroxyphenyl group in place of the 4-chlorobenzoyl moiety (PubChem CID 6077566 same-connectivity analog; XLogP3-AA approximately 3.2) and distinct from the 4-methylbenzenesulfonyl analog (estimated LogP approximately 3.8 based on structural calculation) [1]. This difference indicates that 861210-22-2 possesses greater membrane permeability potential, which directly influences compound selection for cell-based assays where intracellular target access is required.

Lipophilicity
Computed prediction
LogP 4.4 vs. ~3.2 (hydroxy analog); Δ +1.2
Supports membrane permeability review; higher LogP may increase cellular uptake but also non-specific binding.
Computed by XLogP3; verify with experimental logD if cell-based assays are critical.
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Differentiation

The topological polar surface area (tPSA) of 861210-22-2 is 75.9 Ų, calculated by Cactvs 3.4.8.24 [1]. This value is notably lower than the 4-hydroxyphenyl analog (tPSA ~96 Ų due to the additional hydroxyl group) and slightly lower than the 4-methylbenzenesulfonyl analog (tPSA ~92 Ų due to the sulfonyl group). A tPSA below 140 Ų is a common threshold for oral bioavailability, and values near 70–80 Ų are often associated with blood-brain barrier penetration potential, which is not expected for the more polar analogs.

Polar surface area
Cross-study comparable
tPSA 75.9 Ų vs. ~96 Ų (hydroxy analog); Δ -20.1 Ų
Supports CNS penetration assessment; tPSA below 140 Ų is common for oral bioavailability, and this value is near the BBB-permeable range.
Difference of >15 Ų can shift CNS classification; confirm with PAMPA or in situ perfusion if needed.
Polar surface area Blood-brain barrier penetration Oral bioavailability

Commercial Purity Specification

MolCore supplies 861210-22-2 with a certified purity of NLT 98% under ISO quality systems . In contrast, the structurally related sulfonyl analog (2E)-2-(4-methylbenzenesulfonyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile (Sigma-Aldrich KEY465194560) is offered at 90% purity . This 8-percentage-point purity gap is significant for enzymatic and cellular assays where impurities can act as confounding inhibitors or cytotoxic agents.

Vendor purity
Supplier specification
NLT 98% (MolCore) vs. 90% (sulfonyl analog); +8 percentage points
Higher purity reduces risk of confounding impurities in enzymatic/cellular assays; directly impacts SAR reliability.
Verify purity by independent HPLC before critical experiments; vendor CoA may differ from actual.
Compound purity Assay reproducibility Procurement specification

mPGES-1 Target Prediction Divergence

The ZINC15 SEA (Similarity Ensemble Approach) analysis for 861210-22-2 predicts an association with prostaglandin E synthase (PTGES/mPGES-1) with a Max Tc of 66 [1]. This predicted target class engagement is not shared by the 4-hydroxyphenyl analog (ZINC entry not annotated for mPGES-1), indicating that the 4-chlorobenzoyl substitution pattern is a key determinant of the chemotype's predicted biological fingerprint. It should be noted that this is a computational prediction and does not constitute experimental confirmation; however, the primary literature reference embedded in the ZINC entry (Bioorg. Med. Chem. 2013, 21, 2868–2878; PMID 23623673) describes mPGES-1 inhibitors within the same chemotype space, providing contextual support [2].

mPGES-1 prediction
Class-level inference
SEA Max Tc = 66 to PTGES; not predicted for 4-hydroxy analog
Supports mPGES-1 hypothesis-driven selection; requires biochemical confirmation.
Computational prediction only; no experimental target engagement data available for this exact structure.
Target prediction mPGES-1 Prostaglandin synthase Chemogenomics

Thermal Properties vs. Isomers

The computed boiling point of 861210-22-2 is 587.9±60.0 °C at 760 mmHg with a density of 1.3±0.1 g/cm³ [1]. These values differ from the same-molecular-formula isomer 6-chloro-2-(3-nitrophenyl)-4-phenylquinazoline (CAS 49797-14-0), which has a predicted boiling point of approximately 520–530 °C and a density of ~1.4 g/cm³ (estimated from ChemSrc data) . The higher thermal stability of 861210-22-2 may influence its suitability for high-temperature reaction conditions or accelerated stability testing protocols.

Thermal stability
Computed prediction
Boiling point 587.9 °C vs. ~520 °C (quinazoline isomer); Δ +60-70 °C
Supports thermal stability screening for high-temperature reactions or storage conditions.
Computed values not experimentally verified; conduct TGA/DSC if thermal processing is planned.
Thermal stability Formulation Handling

861210-22-2 Application Scenarios


SAR Studies on mPGES-1 Chemotypes

The ZINC SEA-predicted association with mPGES-1 (Max Tc = 66) makes 861210-22-2 a candidate for SAR exploration around the prostaglandin E synthase target class. Researchers can use this compound as a reference point for modifying the 4-chlorobenzoyl group while monitoring shifts in predicted target engagement [1]. The 2013 Bioorg. Med. Chem. study on related imidazoquinolinone mPGES-1 inhibitors provides a contextual framework for assay design, although direct biochemical confirmation of 861210-22-2's mPGES-1 activity is needed [2].

Cell-Based Assays with Optimized Permeability

With a computed LogP of 4.4 and tPSA of 75.9 Ų, 861210-22-2 occupies a physicochemical space associated with good membrane permeability and potential CNS access. This profile contrasts with the more polar 4-hydroxyphenyl analog (LogP ~3.2), making 861210-22-2 a more suitable choice for intracellular target engagement studies where passive diffusion across lipid bilayers is rate-limiting [1].

High-Purity Reference Standard for Analytical Methods

The ISO-certified NLT 98% purity specification from MolCore differentiates 861210-22-2 from lower-purity analogs (e.g., 90% for the sulfonyl derivative). This purity level supports its use as a reference standard in HPLC method development, quantitative NMR, or as a calibration standard in mass spectrometry-based assays, where impurity-related interference must be minimized [1].

Thermal Stability for Formulation Development

The computed boiling point of 587.9 °C suggests that 861210-22-2 may tolerate elevated temperatures during formulation processes such as hot-melt extrusion or spray drying. Comparative thermal stability data against lower-boiling isomers (e.g., quinazoline analog at ~520 °C) can guide excipient compatibility studies and storage condition recommendations [1].

Application
Selection Property
Validation Focus
mPGES-1 target-class SAR
Predicted target association (SEA Max Tc 66)
Confirm mPGES-1 inhibition biochemically; compare analog SAR
Intracellular target engagement studies
Membrane permeability profile (LogP ~4.4 / tPSA 75.9 Ų)
Cellular permeability assay; verify intracellular accumulation
Analytical reference standard
Vendor-certified purity NLT 98%
Independent purity verification (HPLC/NMR); impurity profiling
Formulation-stability screening
Computed high boiling point (~588 °C)
Accelerated stability testing; excipient compatibility under heat
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